molecular formula C19H23NOS B4070346 N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide

N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4070346
M. Wt: 313.5 g/mol
InChI Key: AHQUTOFYZKKCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide, commonly known as IMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IMPTP belongs to the class of thioamide compounds and is widely used as a biochemical tool to study various biological processes.

Mechanism of Action

IMPTP inhibits the activity of MetAP2 by binding to the active site of the enzyme. MetAP2 is responsible for removing the N-terminal methionine residue from newly synthesized proteins, which is essential for proper protein folding and function. By inhibiting MetAP2, IMPTP disrupts protein synthesis and can lead to altered cellular processes.
Biochemical and Physiological Effects
The inhibition of MetAP2 by IMPTP has been shown to have various biochemical and physiological effects. Inhibition of MetAP2 leads to the accumulation of unprocessed proteins, which can lead to cellular stress and apoptosis. Additionally, IMPTP has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

IMPTP has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, IMPTP has a high affinity for MetAP2, making it a potent inhibitor of the enzyme. However, IMPTP has some limitations, including its potential toxicity and off-target effects. Careful consideration must be given to the concentration and duration of IMPTP treatment to avoid unwanted effects.

Future Directions

IMPTP has several potential future directions for scientific research. One area of interest is the development of IMPTP analogs with improved potency and selectivity for MetAP2. Additionally, IMPTP could be used to investigate the role of MetAP2 in other cellular processes, such as autophagy and inflammation. Finally, IMPTP could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Conclusion
In conclusion, IMPTP is a thioamide compound that has gained significant attention in the scientific community due to its potential applications in research. IMPTP is commonly used as a biochemical tool to study various biological processes, including protein synthesis and angiogenesis. The inhibition of MetAP2 by IMPTP has several biochemical and physiological effects, including altered protein synthesis and inhibition of angiogenesis. IMPTP has several advantages for laboratory experiments, including its ease of synthesis and high affinity for MetAP2. However, careful consideration must be given to its potential toxicity and off-target effects. IMPTP has several potential future directions for scientific research, including the development of IMPTP analogs and investigation of its role in other cellular processes.

Scientific Research Applications

IMPTP is commonly used as a biochemical tool in scientific research to study various biological processes. It has been shown to inhibit the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a critical role in protein synthesis. IMPTP has also been used to study the role of MetAP2 in angiogenesis, the process by which new blood vessels are formed. Additionally, IMPTP has been used to investigate the role of MetAP2 in cancer progression and metastasis.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-13(2)16-7-9-17(10-8-16)20-19(21)15(4)22-18-11-5-14(3)6-12-18/h5-13,15H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQUTOFYZKKCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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